(5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid: is an organic compound with the molecular formula C8H9BN2O3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid typically involves the reaction of 5-bromo-2-furanylboronic acid with 4-methyl-1H-pyrazole under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various aryl or vinyl-substituted products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors, contributing to the discovery of new therapeutic agents .
Industry: The compound’s boronic acid functionality makes it useful in materials science, particularly in the development of sensors and catalysts. It can be incorporated into polymers or other materials to enhance their properties .
Wirkmechanismus
The mechanism of action of (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through the formation of reversible covalent bonds with active site residues. The boronic acid group can interact with serine or threonine residues in enzymes, leading to the inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound also contains a pyrazole ring and is used in medicinal chemistry for its potential anti-cancer properties.
3-(5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid: A structural isomer with similar reactivity but different physical properties.
Uniqueness: (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole and furan ring system. This structure provides a unique set of chemical properties, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C8H9BN2O3 |
---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
[5-(4-methylpyrazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-4-10-11(5-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI-Schlüssel |
JDPDJLRGDIDQHS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(O1)N2C=C(C=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.